(3-(Methoxycarbonyl)furan-2-yl)boronic acid
CAS No.: 868286-61-7
Cat. No.: VC2999139
Molecular Formula: C6H7BO5
Molecular Weight: 169.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868286-61-7 |
|---|---|
| Molecular Formula | C6H7BO5 |
| Molecular Weight | 169.93 g/mol |
| IUPAC Name | (3-methoxycarbonylfuran-2-yl)boronic acid |
| Standard InChI | InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 |
| Standard InChI Key | HJVVEQXVFDXEDT-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O |
| Canonical SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O |
Introduction
Basic Information and Physical Properties
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 868286-61-7 |
| IUPAC Name | (3-methoxycarbonylfuran-2-yl)boronic acid |
| Molecular Formula | C₆H₇BO₅ |
| Molecular Weight | 169.93 g/mol |
| LogP | -1.25400 |
| Physical State | Solid at room temperature |
The compound features a 2-substituted furan ring with a methoxycarbonyl group at position 3 and a boronic acid moiety at position 2. This arrangement creates a unique electronic environment that influences its reactivity and applications in organic synthesis.
Structural Characteristics
Molecular Structure
(3-(Methoxycarbonyl)furan-2-yl)boronic acid contains a five-membered furan ring with an oxygen atom as part of the aromatic system. The compound's structure can be represented by the following identifiers:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 |
| Standard InChIKey | HJVVEQXVFDXEDT-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O |
The boronic acid group (-B(OH)₂) at position 2 of the furan ring serves as a functional handle for various transformations, particularly in cross-coupling reactions . The methoxycarbonyl group (-COOCH₃) at position 3 provides additional functionality and influences the electronic properties of the molecule.
Electronic Properties
The furan ring is electron-rich due to the presence of the oxygen atom, while the methoxycarbonyl group is electron-withdrawing. This electronic dichotomy creates an interesting reactivity profile for the molecule. The boronic acid group at the 2-position is influenced by both these electronic effects, potentially altering its Lewis acidity compared to simple phenylboronic acids .
Synthetic Applications
Role in Suzuki-Miyaura Cross-Coupling
Like other boronic acids, (3-(Methoxycarbonyl)furan-2-yl)boronic acid is particularly valuable in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds between the boronic acid and various organohalides . The presence of the methoxycarbonyl group provides additional functionality in the resulting coupled products.
Comparison with Other Boronic Acid Derivatives
(3-(Methoxycarbonyl)furan-2-yl)boronic acid belongs to a family of heterocyclic boronic acids. Here's a comparison with other related compounds:
| Boronic Acid | Molecular Weight (g/mol) | Key Features |
|---|---|---|
| (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 169.93 | Contains methoxycarbonyl group; furan-based |
| Phenylboronic acid | 121.93 | Simple aromatic system; widely used in Suzuki coupling |
| 2-Thienylboronic acid | 127.96 | Contains thiophene ring; sulfur heteroatom |
| Furan-2-ylboronic acid | ~125.9 | Simpler furan system without additional functional groups |
Compared to simpler boronic acids like phenylboronic acid, (3-(Methoxycarbonyl)furan-2-yl)boronic acid offers additional functionality through the methoxycarbonyl group, potentially enabling more complex transformations or products .
General Properties of Boronic Acids
As a member of the boronic acid family, (3-(Methoxycarbonyl)furan-2-yl)boronic acid shares several characteristics with other boronic acids:
Lewis Acidity
Boronic acids act as Lewis acids due to the vacant p-orbital on the boron atom. The pKa of a typical boronic acid is approximately 9, though they can form tetrahedral boronate complexes with pKa values around 7 .
Complexation Ability
Boronic acids can form reversible covalent complexes with molecules containing vicinal (1,2) or occasionally (1,3) substituted Lewis base donors, such as alcohols, amines, and carboxylates . This property has led to applications in molecular recognition, particularly for sensing carbohydrates.
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